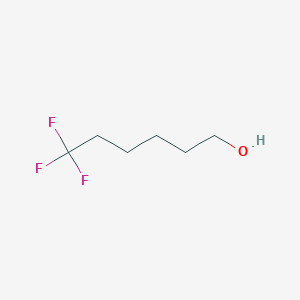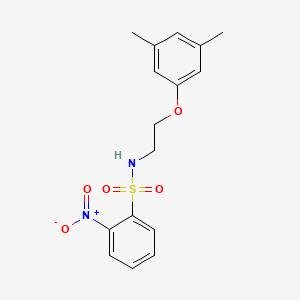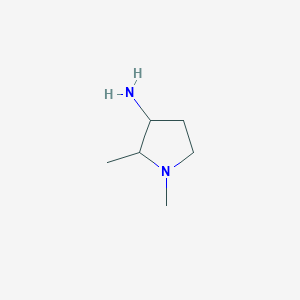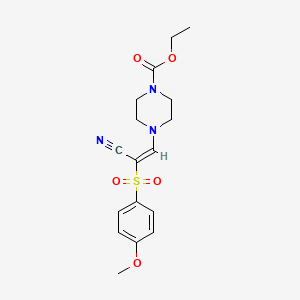
6,6,6-Trifluoro-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluoro-1-hexanol is an organic compound with the molecular formula C6H11F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanol chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-1-hexanol can be achieved through several methods. One common approach involves the reaction of hexanal with trifluoromethyl iodide in the presence of a base, followed by reduction. The reaction conditions typically include:
Reagents: Hexanal, trifluoromethyl iodide, base (e.g., potassium carbonate), reducing agent (e.g., lithium aluminum hydride).
Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or catalytic hydrogenation. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-1-hexanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides, phosphorus tribromide for conversion to bromides.
Major Products Formed
Oxidation: 6,6,6-Trifluorohexanal, 6,6,6-Trifluorohexanoic acid.
Reduction: 6,6,6-Trifluorohexane.
Substitution: 6,6,6-Trifluorohexyl chloride, 6,6,6-Trifluorohexyl bromide.
Scientific Research Applications
6,6,6-Trifluoro-1-hexanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluoro-1-hexanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of enzyme activity, receptor binding, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluoro-1-hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6,6,6-Trifluoro-1-hexanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity and applications.
6,6,6-Trifluorohexanal: An aldehyde derivative with distinct chemical properties and reactivity.
Uniqueness
6,6,6-Trifluoro-1-hexanol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity of the hydroxyl proton and enhanced lipophilicity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
6,6,6-trifluorohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJFLYJMTLQJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871452 |
Source


|
| Record name | 6,6,6-Trifluoro-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65611-47-4 |
Source


|
| Record name | 6,6,6-Trifluoro-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate](/img/structure/B2468416.png)


![2-(4-methoxyphenyl)-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2468420.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)
![2-(3-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2468425.png)


![Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2468430.png)
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE](/img/structure/B2468431.png)
![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2468432.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468433.png)
